2-Isopropyl-4,6-dimethyl-5-pyrimidinol
Overview
Description
2-Isopropyl-4,6-dimethyl-5-pyrimidinol is a heterocyclic compound with the molecular formula C9H14N2O. It is a pyrimidine derivative, characterized by the presence of an isopropyl group at the 2-position, and methyl groups at the 4- and 6-positions of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-4,6-dimethyl-5-pyrimidinol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-isopropyl-4,6-dimethylpyrimidine with hydroxylamine or other hydroxylating agents. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, at elevated temperatures to facilitate the formation of the pyrimidinol ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-4,6-dimethyl-5-pyrimidinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidinones.
Reduction: Reduction reactions can convert it into different pyrimidine derivatives.
Substitution: The methyl and isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, acids, and bases are typically employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidinones, while substitution reactions can produce a variety of functionalized pyrimidine derivatives .
Scientific Research Applications
2-Isopropyl-4,6-dimethyl-5-pyrimidinol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of pesticides, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Isopropyl-4,6-dimethyl-5-pyrimidinol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Isopropyl-6-methyl-4-pyrimidinol: A closely related compound with similar structural features and applications.
2,4-Dimethylpyrimidin-5-ol: Another pyrimidine derivative with comparable chemical properties.
Uniqueness
2-Isopropyl-4,6-dimethyl-5-pyrimidinol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4,6-dimethyl-2-propan-2-ylpyrimidin-5-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-5(2)9-10-6(3)8(12)7(4)11-9/h5,12H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMACYEIIDPIVJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C(C)C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90574902 | |
Record name | 4,6-Dimethyl-2-(propan-2-yl)pyrimidin-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90574902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88070-33-1 | |
Record name | 4,6-Dimethyl-2-(propan-2-yl)pyrimidin-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90574902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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